molecular formula C22H24N2O2 B2421482 Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone CAS No. 1788678-14-7

Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone

Cat. No.: B2421482
CAS No.: 1788678-14-7
M. Wt: 348.446
InChI Key: RVTQIDNFOJAXND-UHFFFAOYSA-N
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Description

Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone is a complex organic compound that belongs to the class of indolizine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolizine derivatives, including Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone, can be achieved through various methodologies. One common approach involves the use of radical cyclization and cross-coupling reactions. These methods are favored due to their efficiency in constructing heterocycles and forming C–C or C–X bonds . Transition metal-catalyzed reactions and oxidative coupling are also employed to achieve the desired substitution patterns .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Indolizine derivatives undergo various chemical reactions, including:

    Oxidation: Indolizine compounds can be oxidized to form various oxidized products.

    Reduction: Reduction reactions can convert indolizine derivatives into more reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., cerium(III) salts), reducing agents, and various electrophiles and nucleophiles. Reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized indolizine derivatives, while substitution reactions can introduce new functional groups into the indolizine scaffold .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. Indolizine derivatives are known to interact with various biological receptors and enzymes, leading to their observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone is unique due to its specific structure, which combines an indolizine core with a methoxyphenyl and azepanone moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

indolizin-2-yl-[3-(4-methoxyphenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-26-21-10-8-17(9-11-21)18-6-2-4-13-24(15-18)22(25)19-14-20-7-3-5-12-23(20)16-19/h3,5,7-12,14,16,18H,2,4,6,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTQIDNFOJAXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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